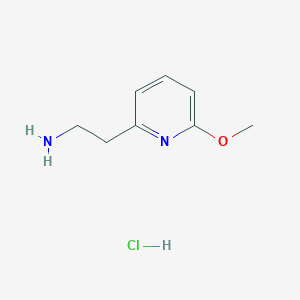

ethyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate, also known as ethyl 3-cyanopyrazole-3-carboxylate (ECPC), is an organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biotechnology. ECPC is a versatile molecule that has been used as a starting material for the synthesis of a variety of biologically active compounds. It is also used as a ligand in coordination chemistry and as a catalyst in organic reactions. ECPC has been studied extensively in recent years and has been found to possess a variety of interesting properties.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Ethyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate and its derivatives have been extensively studied in the field of chemical synthesis and structural analysis. These compounds are used as intermediates in the synthesis of more complex chemical structures. For instance, they undergo selective cyclocondensation with 1,3-dicarbonyl compounds to yield pyrazolo[3,4-b]pyridine derivatives (Lebedˈ et al., 2012). These compounds have also been synthesized under ultrasound irradiation to improve reaction times and yield (Machado et al., 2011). Crystallographic data supports the structure of these compounds, highlighting their geometric and electron distribution characteristics (Kumar et al., 2018).

Material Science and Catalysis

In material science, these compounds are used for their unique properties. The synthesis, characterization, and X-ray diffraction studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate reveal its potential in various material science applications due to its molecular geometry and electronic structure (Viveka et al., 2016). The compound's crystalline structure and intermolecular interactions make it a point of interest for further studies in materials science and catalysis.

Antioxidant Properties and Biological Activities

Some derivatives of this compound have demonstrated potential antioxidant properties and biological activities. For instance, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate has been studied for its antioxidant susceptibilities through DPPH and hydroxyl radical scavenging methods (Naveen et al., 2021). These findings indicate the potential of these compounds in pharmaceutical and biochemical applications.

Industrial Applications

Derivatives of this compound have been utilized in industrial applications as well. For instance, these compounds have been used as corrosion inhibitors for steel in hydrochloric acid, demonstrating their potential in industrial maintenance and material preservation (Herrag et al., 2007).

Mechanism of Action

Mode of Action

It is suggested that the compound may undergo reactions with various reactants, leading to the formation of a variety of polyfunctional heterocyclic compounds .

Result of Action

It is suggested that the compound may result in the formation of a variety of polyfunctional heterocyclic compounds .

Properties

IUPAC Name |

ethyl 1-(3-cyanophenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-2-18-13(17)12-6-7-16(15-12)11-5-3-4-10(8-11)9-14/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFLGVJOQVKKAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2465424.png)

![N-benzyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2465426.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2465433.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2465436.png)

![N-(2,3-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2465440.png)